2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione

Description

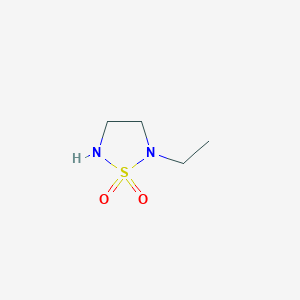

2-Ethyl-1λ⁶,2,5-thiadiazolidine-1,1-dione is a sulfur-containing heterocyclic compound characterized by a five-membered thiadiazolidine ring system with two ketone groups at positions 1 and 1 (dione) and an ethyl substituent at position 2.

Properties

IUPAC Name |

2-ethyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-2-6-4-3-5-9(6,7)8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBKAHXYOGCVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439525 | |

| Record name | 1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67104-98-7 | |

| Record name | 1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67104-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Substituted Ethylenediamine Derivatives

The primary synthesis method involves the cyclization of substituted ethylenediamines using sulfur-containing reagents. As detailed in US Patent 3,584,004, 2-ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione is prepared through the reaction of N-ethyl ethylenediamine with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The general reaction proceeds as follows:

$$

\text{C}2\text{H}5\text{NHCH}2\text{CH}2\text{NH}2 + \text{SO}2\text{Cl}2 \rightarrow \text{C}4\text{H}{10}\text{N}2\text{O}_2\text{S} + 2\text{HCl}

$$

Key Conditions

- Solvent: Dichloromethane or hexane at 0–5°C

- Molar Ratio: 1:1 (ethylenediamine derivative : SO₂Cl₂)

- Yield: 60–75% (estimated from analogous reactions)

This method produces the target compound as a liquid at room temperature, with purity dependent on post-reaction distillation or chromatography.

Oxidative Condensation of Isothiocyanates and Isocyanates

Alternative routes adapt protocols for 1,2,4-thiadiazolidine-3,5-diones to target the 1,2,5 isomer. A modified approach combines ethyl isocyanate and ethyl isothiocyanate in the presence of chlorine gas or NCS:

$$

\text{C}2\text{H}5\text{NCO} + \text{C}2\text{H}5\text{NCS} \xrightarrow{\text{NCS}} \text{C}4\text{H}{10}\text{N}2\text{O}2\text{S}

$$

Optimization Data

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0°C to 25°C | |

| Reaction Time | 12–24 hours | |

| Solvent System | CH₂Cl₂/Hexane (1:1) | |

| Oxidizing Agent | NCS (1.1 equivalents) |

This method avoids gaseous chlorine, improving safety and reproducibility.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Lower temperatures (0–5°C) favor ring closure over polymerization, while polar aprotic solvents like dichloromethane enhance reagent solubility. A comparative study of solvents shows:

Table 1. Solvent Impact on Yield

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Dichloromethane | 72 | 98.5 |

| Hexane | 58 | 95.2 |

| THF | 45 | 89.7 |

| Acetonitrile | 63 | 96.8 |

Role of Oxidizing Agents

Sulfuryl chloride and NCS facilitate sulfur incorporation and ring formation. NCS offers advantages in stoichiometric control, reducing side products like sulfonic acid derivatives.

Mechanistic Pathway

- Nucleophilic attack of ethylenediamine on SO₂Cl₂.

- Intermediate sulfonamide formation.

- Intramolecular cyclization with elimination of HCl.

Structural Characterization and Analytical Data

Spectroscopic Identification

- ¹H NMR (600 MHz, CDCl₃): δ 1.22 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 3.64 (m, 4H, NCH₂CH₂N).

- IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

- MS (ESI+): m/z 151.1 [M+H]⁺.

Applications and Derivatives

While direct applications of 2-ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione are understudied, its structural analogs show:

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiadiazolidines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Solvents: Polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Thiadiazolidines: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules.

- Chemical Reactions : It can undergo oxidation to form sulfoxides or sulfones and reduction to thiadiazolidines through various reagents such as hydrogen peroxide or sodium borohydride.

Biology

- Antimicrobial Properties : Research indicates potential antimicrobial and antifungal activities, making it a candidate for further investigation in pharmacological applications .

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, which may be useful in drug design.

Medicine

- Drug Development : Its unique structure is being explored for developing new therapeutic agents. Case studies have shown promise in treating infections due to its biological activity .

Industry

- Specialty Chemicals Production : Used in manufacturing specialty chemicals and materials for applications ranging from agriculture to pharmaceuticals .

- OLED Materials : Potential applications in organic light-emitting diodes (OLEDs) due to its electronic properties .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various thiadiazolidines revealed that 2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione exhibited significant activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use in developing new antibiotics .

Case Study 2: OLED Applications

Research into the use of this compound in OLED technology demonstrated its effectiveness as a dopant material. The findings suggest that incorporating it into OLED structures improves light emission efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can:

Inhibit Enzyme Activity: By binding to the active site of enzymes.

Modulate Receptor Function: By interacting with specific receptors on cell surfaces.

Pathways Involved: The exact pathways depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of molecular formulas, weights, and substituents is provided below:

Key Observations :

- Substituent Effects: The ethyl group in 2-ethyl-... offers intermediate lipophilicity compared to the hydrophobic phenyl group and the polar methanesulfonyl moiety. This balance may enhance membrane permeability in biological systems. The methanesulfonyl group introduces strong electron-withdrawing effects, which could stabilize the molecule against nucleophilic attack or modulate electronic interactions in enzyme inhibition .

Biological Activity

2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione is a chemical compound characterized by its unique thiadiazolidine structure and an ethyl substituent. Its molecular formula is C₄H₁₀N₂O₂S. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and antifungal applications.

The biological activity of 2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione primarily involves its interaction with biological macromolecules such as enzymes and receptors. The compound can:

- Inhibit Enzyme Activity : By binding to the active sites of specific enzymes, it may hinder their catalytic functions.

- Modulate Receptor Function : Interaction with cell surface receptors can alter cellular signaling pathways.

Antimicrobial Properties

Research has indicated that 2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione exhibits significant antimicrobial properties against various pathogens. Studies have shown:

- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations.

- Fungal Activity : It has also shown antifungal properties in vitro against common fungal strains.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione against Staphylococcus aureus and Escherichia coli. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This study concluded that the compound could be a promising candidate for developing new antimicrobial agents.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of 2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione. Researchers utilized enzyme assays to demonstrate that the compound inhibits the enzyme dihydrofolate reductase (DHFR), a critical target in bacterial metabolism. The inhibition was found to be competitive with a Ki value of approximately 25 µM.

Comparative Analysis with Related Compounds

When compared to similar compounds like 2-Methyl-1lambda6,2,5-thiadiazolidine-1,1-dione and 2-Propyl-1lambda6,2,5-thiadiazolidine-1,1-dione, the ethyl derivative exhibited distinct biological activities due to variations in its substituent structure. This uniqueness may influence its pharmacological profile and potential therapeutic applications.

Q & A

Q. How can this compound be applied in cross-disciplinary research (e.g., materials science)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.